Fumarate hydratase-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fumarate hydratase-IN-1, also known as compound 2, is a cell-permeable fumarate hydratase inhibitor . It has been found to have antiproliferative activity against several cancer cell lines with a mean IC50 of 2.2 μM .

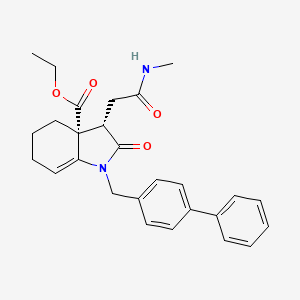

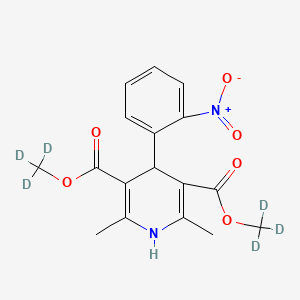

Molecular Structure Analysis

The molecular weight of Fumarate hydratase-IN-1 is 446.54 and its formula is C27H30N2O4 . For a detailed molecular structure, you may refer to resources like the RCSB Protein Data Bank .

Chemical Reactions Analysis

Fumarate hydratase-IN-1 inhibits fumarate hydratase, leading to increased fumarate levels and downstream suppression of mitochondrial respiration . This impacts cellular metabolic states and cytokine balance shift in innate immunity .

Physical And Chemical Properties Analysis

Fumarate hydratase-IN-1 is a solid substance with an off-white to yellow color . It is soluble in DMSO at a concentration of 50 mg/mL . The compound is stable for up to 3 years when stored as a powder at -20°C, and for up to 2 years when stored in solvent at -80°C .

Mecanismo De Acción

Fumarate hydratase-IN-1 acts as a fumarate hydratase inhibitor, leading to increased fumarate levels . Increased fumarate levels have been associated with the suppression of mitochondrial respiration, impacting cellular metabolic states and cytokine balance shift in innate immunity . This mechanism of action is still under investigation .

Direcciones Futuras

Understanding the biology of fumarate hydratase and how its mutations promote transformation will be vital to establish novel paradigms of oncometabolism . Future research could also explore the potential therapeutic interventions to treat fumarate hydratase-deficient tumours . Another interesting direction could be the combined therapy targeting PCSK9 and PD-1, which may be beneficial for patients with colorectal cancer and low FH expression .

Propiedades

IUPAC Name |

ethyl (3S,3aR)-3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)/t22-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGLXHHVYNTCPD-AJTFRIOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCC=C1N(C(=O)[C@H]2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumarate hydratase-IN-1 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)